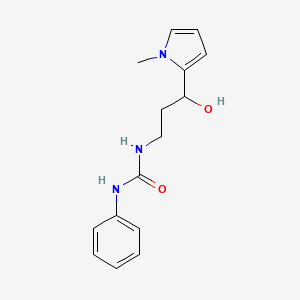
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea, also known as MPHP, is a synthetic compound that belongs to the class of substituted cathinones. MPHP has gained significant attention in recent years due to its potential use as a research chemical, particularly in the field of neuroscience.
Scientific Research Applications
Synthesis and Chemical Properties
- Compounds with pyrrole and urea functionalities have been extensively studied for their synthetic methodologies and chemical properties. For example, the synthesis of pyrrole derivatives has been achieved through various methods, highlighting the flexibility and importance of pyrrole in medicinal and material chemistry applications. Such compounds are characterized by their elemental analysis and spectral data, illustrating their potential in diverse scientific applications (Narule et al., 2007).
Coordination Chemistry and Material Science
- Research into phenylmercury(II) complexes with various ligands demonstrates the influence of ligand frameworks on coordination environments and properties. These studies offer insights into how modifications in ligand structures can impact the photophysical properties and coordination geometry of metal complexes, relevant for materials science and catalysis applications (Rajput et al., 2015).
Solvent Effects on Biological Activity
- The solvent-dependent conformational behavior of hydroxyureas has been studied, demonstrating significant differences in calculated and observed log P values. This research highlights the importance of solvent interactions in determining the biological activity of compounds, which could be relevant for understanding the behavior of compounds with hydroxyurea functionalities in biological systems (Parker et al., 1977).
Pyrolysis and Degradation Studies
- Studies on the pyrolysis of polyurethane materials provide insights into the degradation mechanisms and products of synthetic polymers. Such research can be relevant for understanding the stability and degradation behavior of compounds with urea linkages under high-temperature conditions (Lattimer et al., 1998).
Biological Activity and Applications
- The identification of new pyrrole alkaloids from natural sources and their structural elucidation sheds light on the potential bioactive properties of pyrrole derivatives. This research area is significant for discovering new compounds with therapeutic potential, including those with similar structural motifs to "1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea" (Youn et al., 2016).
properties
IUPAC Name |
1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18-11-5-8-13(18)14(19)9-10-16-15(20)17-12-6-3-2-4-7-12/h2-8,11,14,19H,9-10H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAOJGNVYCXBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2647747.png)
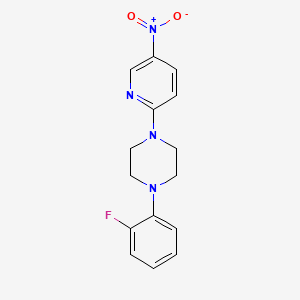
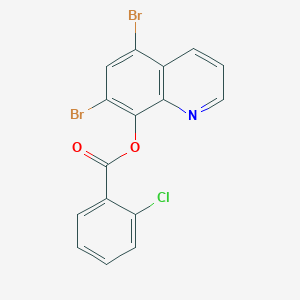
![N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
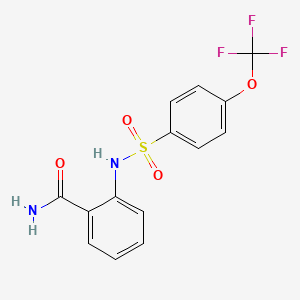
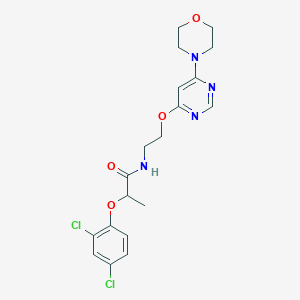
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine](/img/structure/B2647759.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2647760.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2647761.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2647763.png)
![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647764.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2647766.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2647769.png)